2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 5-fluoro-2-nitrobenzene intermediate. This is achieved through the nitration of fluorobenzene using a mixture of concentrated nitric and sulfuric acids.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Formation of the Piperazine Derivative: The resulting amine is then reacted with 4-ethylpiperazine to form the corresponding piperazine derivative.
Coupling with Pyridine Carboxylic Acid: The final step involves coupling the piperazine derivative with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and fluorophenyl moieties.
Coupling Reactions: The presence of the carboxamide group allows for coupling reactions with other amines or alcohols to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the piperazine and fluorophenyl moieties.
Scientific Research Applications
2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(4-ethylpiperazin-1-yl)ethyl]acetamide
- 5-Fluoro-2-nitrobenzene
- 4-Ethylpiperazine
Uniqueness
2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the chloro, fluorophenyl, and piperazine moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O/c1-3-25-8-10-26(11-9-25)18-5-4-16(22)13-17(18)14(2)24-20(27)15-6-7-23-19(21)12-15/h4-7,12-14H,3,8-11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJKZBGUVUYZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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